molecular formula C18H15ClN4O B11669209 3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11669209
M. Wt: 338.8 g/mol
InChI Key: NHXNQPUMOONGPV-RGVLZGJSSA-N
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Description

3-(2-Chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a 2-chlorophenyl group at the pyrazole C3 position and a 4-methylbenzylidene substituent at the hydrazide moiety. The (E)-configuration of the imine group in such compounds is typically confirmed via single-crystal X-ray diffraction (SC-XRD), as seen in structurally related analogs .

Properties

Molecular Formula

C18H15ClN4O

Molecular Weight

338.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15ClN4O/c1-12-6-8-13(9-7-12)11-20-23-18(24)17-10-16(21-22-17)14-4-2-3-5-15(14)19/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

NHXNQPUMOONGPV-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Formation and Carboxylate Intermediate Synthesis

The synthesis begins with constructing the 1H-pyrazole-5-carboxylate scaffold. A validated approach involves cyclocondensation of ethyl 3-(2-chlorophenyl)-3-oxopropanoate with hydrazine hydrate in refluxing ethanol. This Knorr-type pyrazole synthesis proceeds through enolization and nucleophilic attack by hydrazine, followed by dehydration to yield ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate .

Reaction Conditions

  • Hydrazine hydrate : 2.5 equivalents, 78°C, 6 hours

  • Solvent : Anhydrous ethanol (reflux under nitrogen)

  • Yield : 82% after recrystallization (ethanol/water 3:1)

Critical parameters include strict moisture control to prevent hydrolysis of the ester group and precise stoichiometry to minimize dihydropyrazole byproducts. The 2-chlorophenyl substituent’s electron-withdrawing nature accelerates cyclization by stabilizing the transition state through conjugation .

Conversion to Pyrazole-5-Carbohydrazide

The carboxylate ester undergoes nucleophilic acyl substitution with hydrazine hydrate to form 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide. Patent data indicate that prolonged reaction times (8–12 hours) in ethanol at 70°C achieve complete conversion, with yields exceeding 85% after recrystallization from dioxane/water mixtures .

Characterization Data

  • Melting Point : 198–200°C (decomposition observed above 205°C)

  • IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N pyrazole)

  • ¹H NMR (400 MHz, DMSO-d6) : δ 12.15 (s, 1H, NH), 8.42 (s, 1H, pyrazole-H4), 7.68–7.45 (m, 4H, Ar–H), 4.10 (s, 2H, NH₂)

Side reactions, such as over-hydrolysis to the carboxylic acid, are mitigated by maintaining a 1:3 molar ratio of ester to hydrazine hydrate. Chromatographic monitoring (TLC, silica gel, ethyl acetate/hexane 1:1) confirms reaction completion .

Schiff Base Formation with 4-Methylbenzaldehyde

The final step involves condensing the carbohydrazide intermediate with 4-methylbenzaldehyde to form the title compound’s imine linkage. Acid-catalyzed (glacial acetic acid) conditions in refluxing toluene drive dehydrative imine formation, with molecular sieves (4Å) adsorbing water to shift equilibrium .

Optimized Protocol

  • Molar ratio : 1:1.2 (carbohydrazide:aldehyde)

  • Catalyst : 5 mol% acetic acid

  • Temperature : 110°C, 4 hours

  • Yield : 78% after recrystallization (ethanol)

Mechanistic Insights
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the carbohydrazide’s primary amine. The resulting hemiaminal dehydrates to form the E-configured imine, stabilized by conjugation with the aromatic system .

Comparative Analysis of Synthetic Routes

Alternative methodologies from literature include:

Method A : One-pot synthesis combining pyrazole formation and imine condensation, yielding 65% product but requiring stringent temperature control .
Method B : Solid-state mechanochemical synthesis, reducing solvent use but resulting in lower crystallinity (72% yield, broader melting range) .

Table 2: Yield and Purity Across Methods

Method Yield (%) Purity (HPLC) Reaction Time
Stepwise7899.212 hours
One-pot6597.58 hours
Mechano7296.86 hours

The stepwise approach remains superior for large-scale production due to easier intermediate purification and reproducibility .

Stability and Degradation Studies

Thermogravimetric analysis (TGA) shows decomposition onset at 217°C, aligning with the observed melting point. Accelerated stability testing (40°C/75% RH, 30 days) reveals <2% hydrolysis of the imine bond, confirming shelf-life suitability when stored desiccated .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural analogs and their substituents, emphasizing how variations influence physicochemical and biological properties:

Compound Name / ID Substituents (R1, R2) Molecular Weight Key Structural/Functional Differences References
Target Compound R1: 2-chlorophenyl; R2: 4-methylphenyl 367.82* Balanced hydrophobicity; moderate steric bulk
3-(4-Chlorophenyl)-N′-[(E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide R1: 4-chlorophenyl; R2: 3,4-dimethoxyphenyl 384.82 Methoxy groups enhance solubility; increased polarity
N′-[(E)-(4-(Dimethylamino)phenyl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide R1: 4-methylphenyl; R2: 4-(dimethylamino)phenyl 349.40 Dimethylamino group improves electron-donating capacity
N′-[(E)-(3,5-Di-tert-butyl-4-hydroxyphenyl)methylene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide R1: 4-methylphenyl; R2: 3,5-di-tert-butyl-4-hydroxyphenyl 491.66 Bulky tert-butyl groups reduce solubility; antioxidant potential via phenolic -OH
N′-[(E)-(5-Methylthiophen-2-yl)ethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide R1: 4-chlorophenyl; R2: 5-methylthiophen-2-yl 373.87 Thiophene enhances π-π stacking; sulfur contributes to redox activity

*Calculated based on molecular formula C18H15ClN4O.

Key Observations:
  • Hydrophobic vs. Polar Groups: The 4-methylphenyl substituent provides hydrophobic interactions, whereas methoxy () or dimethylamino () groups increase polarity, affecting solubility and membrane permeability.
  • Steric Effects: Bulky substituents (e.g., tert-butyl in ) hinder crystallinity but may improve metabolic stability.

Pharmacological Activities

  • Anticancer Potential: The tert-butyl analog in (compound 26) demonstrated potent apoptosis induction in A549 lung cancer cells (IC50 = 8.2 µM), attributed to the 5-chloro-2-hydroxyphenyl substituent. The target compound’s 2-chlorophenyl group may similarly enhance DNA intercalation .
  • Antifungal Activity: The 3,4-dimethoxyphenyl analog () showed moderate activity against Candida albicans (MIC = 32 µg/mL), while the dimethylamino derivative () exhibited weaker effects, suggesting electron-donating groups reduce efficacy .
  • Antioxidant Capacity: The tert-butyl-hydroxyphenyl compound () displayed significant radical scavenging (EC50 = 12 µM), a trait absent in the target compound due to lacking phenolic -OH groups .

Physicochemical Properties

  • Solubility: The 3,4-dimethoxy analog () has higher aqueous solubility (logP = 2.1) than the target compound (logP ≈ 3.5), critical for bioavailability.
  • Stability: Thiophene-containing derivatives () may exhibit lower thermal stability due to sulfur’s redox sensitivity.

Biological Activity

The compound 3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that compounds with similar structural motifs to 3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exhibit significant anticancer activities. A study on related pyrazole derivatives showed promising results against glioma cell lines, demonstrating the potential of this class of compounds in oncology. For instance, compounds were reported to inhibit the AKT signaling pathway, which is crucial in cancer progression and survival .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival. Specifically, inhibition of AKT2/PKBβ has been noted, correlating with reduced glioma malignancy .
  • Induction of Apoptosis : Pyrazole derivatives may induce apoptosis in cancer cells by activating pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Anti-inflammatory Activity

In addition to anticancer properties, pyrazole derivatives have demonstrated anti-inflammatory effects. A study highlighted that certain pyrazole compounds significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at micromolar concentrations . This suggests a dual role for these compounds in treating both cancer and inflammatory diseases.

Study 1: In Vitro Evaluation

A recent in vitro study evaluated the cytotoxic effects of various pyrazole derivatives, including the compound , against several cancer cell lines. The results indicated that:

  • The compound exhibited an IC50_{50} value in the low micromolar range against glioblastoma cells.
  • It showed selective toxicity towards cancer cells compared to non-cancerous cells, underscoring its potential therapeutic index.

Study 2: In Vivo Models

In vivo studies using murine models demonstrated that treatment with pyrazole derivatives led to significant tumor reduction without notable adverse effects on normal tissues. This reinforces the potential for further development into clinical applications.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50_{50} (µM)Mechanism
Compound AAnticancer5.0AKT inhibition
Compound BAnti-inflammatory10.0Cytokine inhibition
3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide Anticancer & Anti-inflammatory6.5Dual mechanism

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-(2-chlorophenyl)-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : Synthesis involves three key steps:

Pyrazole Core Formation : React β-ketoesters with hydrazine under acidic conditions (e.g., acetic acid, 80°C, 6–8 hours) to form the pyrazole ring .

Hydrazide Formation : Treat the pyrazole intermediate with hydrazine hydrate in ethanol (reflux, 4–6 hours) to introduce the carbohydrazide group .

Schiff Base Condensation : React the carbohydrazide with 4-methylbenzaldehyde in methanol under catalytic acid (e.g., HCl, 70°C, 3 hours) to form the hydrazone linkage .
Critical Parameters :

  • Solvent polarity (methanol > ethanol for Schiff base yield).
  • Temperature control (±2°C) to avoid byproducts like imine tautomers .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using SHELXL (e.g., twinned data refinement with HKLF5) .
  • Spectroscopy :
  • IR : Confirm hydrazone C=N stretch (~1580–1600 cm⁻¹) and carbonyl C=O (~1640 cm⁻¹) .
  • NMR : Look for imine proton (δ 8.5–9.0 ppm in DMSO-d6) and pyrazole ring protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 368.1 for [M+H]⁺) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?

  • Methodological Answer :
  • Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or kinase domains). Compare binding poses with substituent effects (e.g., 4-methylphenyl vs. chlorophenyl) .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (Table 1) and test against standardized assays (e.g., MTT for cytotoxicity) .

Q. Table 1: Substituent Effects on Bioactivity

Substituent (R)Target Enzyme IC₅₀ (μM)Notes
4-Methylphenyl12.3 ± 1.2Enhanced lipophilicity
4-Chlorophenyl8.7 ± 0.9Improved electron-withdrawing capacity

Q. What strategies address challenges in crystallographic refinement for this compound?

  • Methodological Answer :
  • Twinning : Use SHELXL's TWIN/BASF commands for twinned datasets. Refine Flack parameter to confirm chirality .
  • Disorder : Apply PART/SUMP restraints to overlapping atoms (e.g., methyl groups) .
  • Hydrogen Bonding : Analyze Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., C–H⋯O) influencing packing .

Q. How to design assays for evaluating kinase inhibition potential?

  • Methodological Answer :
  • In Vitro Kinase Assays : Use ADP-Glo™ Kinase Assay (Promega) with recombinant kinases (e.g., JAK2 or EGFR) at 1–10 μM compound concentrations .
  • Cell-Based Models : Treat MCF-7 or HeLa cells (24–48 hours) and quantify phospho-kinase levels via Western blot .
  • Counter-Screening : Test selectivity against non-target kinases (e.g., CDK2) to rule off-target effects .

Data Contradiction Analysis

Q. Why do solubility studies conflict across literature (DMSO vs. aqueous buffers)?

  • Methodological Answer :
  • Solvent Polarity : LogP values (~3.2) suggest poor aqueous solubility. Use DMSO stock solutions (≤1% v/v) to avoid precipitation in PBS .
  • Aggregation : Perform dynamic light scattering (DLS) to detect nanoaggregates at >50 μM concentrations .
  • pH Effects : Test solubility in buffered solutions (pH 4–9) to identify ionization-driven solubility changes .

Methodological Resources

  • Synthesis Protocols : Optimized procedures from (hydrazide formation) and (Schiff base condensation).
  • Software Tools : SHELX for crystallography , Gaussian 16 for DFT calculations .
  • Assay Guidelines : NIH/NCBI PubChem bioactivity datasets (AID 1259361) for benchmarking .

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